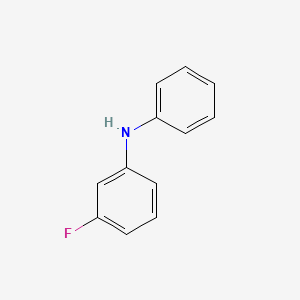

3-Fluorodiphenylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALRBUHWXPELQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379046 | |

| Record name | 3-Fluorodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-41-4 | |

| Record name | 3-Fluorodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-N-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluorodiphenylamine CAS number 500-41-4 properties

An In-depth Technical Guide to 3-Fluorodiphenylamine (CAS: 500-41-4)

Introduction

This compound, identified by the CAS number 500-41-4, is an organofluorine compound and a derivative of diphenylamine. As a fluorinated aromatic amine, it serves as a valuable building block and intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its structural properties, influenced by the presence of a fluorine atom on one of the phenyl rings, make it a subject of interest for developing novel compounds with specific biological activities or material characteristics. This technical guide provides a comprehensive overview of the known properties, spectroscopic data, synthesis protocols, and safety information for this compound, tailored for researchers, chemists, and professionals in drug development.

Core Properties and Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, application in reactions, and purification.

Table 1: General Information

| Identifier | Value |

|---|---|

| CAS Number | 500-41-4[1][2][][4][5] |

| Molecular Formula | C₁₂H₁₀FN[1][2][][4] |

| Molecular Weight | 187.21 g/mol [2][][4][5] |

| IUPAC Name | 3-fluoro-N-phenylaniline |

| SMILES | C1=CC=C(C=C1)NC2=CC(=CC=C2)F[] |

| InChI Key | YALRBUHWXPELQP-UHFFFAOYSA-N[] |

| MDL Number | MFCD03094201[1][4] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Boiling Point | 285.9 °C at 760 mmHg[] |

| Density | 1.172 g/cm³[] |

| Appearance | Predicted to be a solid, from off-white to beige powder, based on analogous compounds like diphenylamine and 3-hydroxy-n-phenylaniline.[6][7] |

| Solubility | Predicted to have low solubility in water but good solubility in common organic solvents such as ethanol, ether, and benzene, similar to diphenylamine.[6][8] |

Spectroscopic Analysis

Spectroscopic data is critical for the structural confirmation of this compound. While experimental spectra are not widely published, the following tables provide predicted data based on its chemical structure and comparison with analogous compounds.

Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| ¹H NMR | ~7.40 - 6.60 | Complex multiplet signals in the aromatic region. The fluorine atom will cause additional splitting (J-coupling) on adjacent protons. |

| ~5.80 | A broad singlet corresponding to the N-H proton. The chemical shift can vary with concentration and solvent. | |

| ¹³C NMR | ~163 (d, ¹JCF ≈ 245 Hz) | Carbon directly bonded to fluorine, appearing as a doublet with a large coupling constant. |

| | ~145 - 110 | Multiple signals corresponding to the aromatic carbons. Carbons ortho and para to the fluorine will show smaller C-F coupling constants. |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

|---|---|---|

| ~3400 | N-H Stretch | Medium, Sharp |

| ~3100 - 3000 | C-H Aromatic Stretch | Medium |

| ~1600 - 1450 | C=C Aromatic Stretch | Strong |

| ~1350 - 1250 | C-N Stretch | Strong |

| ~1200 - 1100 | C-F Stretch | Strong |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Interpretation |

|---|---|

| 187 | Molecular Ion (M⁺) |

| 186 | [M-H]⁺ |

| 168 | [M-F]⁺ (Loss of Fluorine) |

| 110 | [M-C₆H₅]⁺ (Loss of Phenyl group) |

| 77 | C₆H₅⁺ (Phenyl fragment) |

Synthesis and Reactivity

This compound can be synthesized via several methods common in aromatic amine chemistry. A prevalent method is the Ullmann condensation, which involves the coupling of an aryl amine with an aryl halide in the presence of a copper catalyst.

Caption: Generalized workflow for the Ullmann synthesis of this compound.

Experimental Protocol: Ullmann Condensation Synthesis

The following is a generalized protocol for the synthesis of this compound. Researchers should adapt this procedure based on specific laboratory conditions and safety protocols.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 3-fluoroaniline (1 equivalent), bromobenzene (1-1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of a copper source (e.g., copper(I) iodide, 5-10 mol%).

-

Solvent Addition: Add a high-boiling point solvent, such as DMF or toluene, to the flask.

-

Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Heating: Heat the reaction mixture to a temperature between 170-220 °C with vigorous stirring.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Filter the mixture to remove the base and catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the DMF and any remaining inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Safety, Handling, and Toxicology

Specific toxicological data for this compound is limited. Therefore, safety precautions should be based on data from structurally similar compounds, such as diphenylamine and other fluoroanilines. It should be handled as a potentially hazardous chemical.

Table 6: GHS Hazard Information (Predicted)

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 3/4 | Toxic or Harmful if swallowed[10] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[10][11] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[10][11] |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[10][11] |

| Hazardous to the Aquatic Environment | Category 1 | Very toxic to aquatic life with long-lasting effects |

Safe Handling and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably inside a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][13] A face shield may be necessary for splash hazards.

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust or vapors. Keep away from heat, sparks, and open flames.[10][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[12]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[12] For skin contact, wash off with soap and plenty of water. If ingested, seek immediate medical attention.[12]

Caption: A standard laboratory workflow for safely handling aromatic amine compounds.

Applications in Research and Development

This compound's primary application is as an intermediate and a molecular scaffold in organic synthesis. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

-

Pharmaceutical Research: It can be used as a starting material for the synthesis of more complex molecules with potential therapeutic applications. Diphenylamine-based structures are found in a variety of bioactive compounds.

-

Agrochemicals: Similar to its parent compound, fluorinated derivatives may be explored for use in creating new fungicides or other agricultural chemicals.[6]

-

Materials Science: Aromatic amines are used in the synthesis of polymers, dyes, and other advanced materials. The fluorine substituent can impart unique thermal and electronic properties.

Caption: Logical relationship showing the role of this compound as a building block in drug discovery.

References

- 1. appchemical.com [appchemical.com]

- 2. scbt.com [scbt.com]

- 4. This compound | 500-41-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Diphenylamine - Wikipedia [en.wikipedia.org]

- 7. 3-Hydroxy-N-phenylaniline | C12H11NO | CID 7546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. US2924620A - Process for the preparation of diphenylamines - Google Patents [patents.google.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. 4-Fluorodiphenylamine | C12H10FN | CID 2774468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide on the Physicochemical Properties of 3-Fluorodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluorodiphenylamine, an important intermediate in organic synthesis. The information herein, including detailed experimental protocols and structured data, is intended to support research, development, and quality control efforts.

Core Physicochemical Properties

This compound (CAS No: 500-41-4) is an aromatic amine with properties that are crucial for its application in chemical synthesis and potential role in drug development. A summary of its key physicochemical characteristics is presented below.

| Property | Value | Units |

| Molecular Formula | C₁₂H₁₀FN | - |

| Molecular Weight | 187.21 | g/mol |

| Boiling Point | 285.9[1] | °C at 760 mmHg |

| 153-156[2] | °C at 8 Torr | |

| Density (Predicted) | 1.172[1][2] | g/cm³ |

| Flash Point | 126.7[1] | °C |

| Refractive Index | 1.613[1] | - |

| pKa (Predicted) | -0.12 ± 0.30[2] | - |

| logP (XLogP3) | 3.64[1] | - |

| Topological Polar Surface Area | 12.03 | Ų |

Experimental Protocols

The accurate determination of physicochemical properties is essential for the characterization and application of chemical compounds. The following sections detail standard methodologies for key experiments relevant to this compound.

1. Determination of Melting Point (Capillary Method)

-

Principle: This method determines the temperature range over which a crystalline solid transitions to a liquid.

-

Methodology:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate, typically 1-2 °C per minute, especially near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded. The melting point is reported as this range.[3]

-

2. Determination of Boiling Point (Distillation Method)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For solids at room temperature, this is determined by distillation.

-

Methodology:

-

A standard distillation apparatus is assembled, including a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

A sample of this compound is placed in the distillation flask.

-

The apparatus is heated, and the temperature is monitored. The boiling point is the temperature at which the liquid boils and the vapor temperature remains constant.

-

3. Determination of pKa (Potentiometric Titration)

-

Principle: The pKa, a measure of a molecule's acidity, is determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base. The pKa corresponds to the pH at which the compound is 50% ionized.[3]

-

Methodology:

-

A precise amount of this compound is dissolved in a suitable solvent (e.g., a methanol/water mixture).

-

The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong acid (given the basicity of the amine) is added in small, precise increments using a burette.

-

The pH is recorded after each addition, allowing the system to equilibrate.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the half-equivalence point.[3]

-

4. Determination of logP (Octanol-Water Partition Coefficient)

-

Principle: The Shake Flask method is a common technique to determine the logP, which measures the differential solubility of a compound in two immiscible phases, n-octanol and water.

-

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the solute between the two phases and then allowed to stand for the phases to separate completely.[4]

-

Analysis: The concentration of this compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study and application of this compound.

Caption: General synthesis workflow for aromatic amines.

References

An In-Depth Technical Guide to the NMR Spectral Analysis of 3-Fluorodiphenylamine and its Analogue 3-Fluoroaniline

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data pertinent to 3-fluorodiphenylamine. Due to the limited availability of specific experimental NMR data for this compound in public databases, this document utilizes 3-fluoroaniline as a primary analogue for in-depth analysis. The structural similarities, particularly the 3-fluorophenyl moiety, make 3-fluoroaniline an excellent model for understanding the NMR characteristics of this compound. This guide will cover the theoretical and practical aspects of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, presenting data in a clear, tabular format, detailing experimental protocols, and illustrating key concepts with diagrams.

Data Presentation: NMR Spectral Data of 3-Fluoroaniline

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for 3-fluoroaniline. These values provide a foundational understanding of the chemical shifts and coupling constants expected for the 3-fluorophenyl group.

Table 1: ¹H NMR Spectral Data for 3-Fluoroaniline

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling Constants (Hz) |

| H-2 | 6.311 | ddd | J(H-2, F) = 11.0, J(H-2, H-6) = 2.4, J(H-2, H-4) = 2.2 |

| H-4 | 6.366 | ddd | J(H-4, F) = 8.0, J(H-4, H-5) = 8.2, J(H-4, H-2) = 2.2 |

| H-5 | 7.036 | td | J(H-5, H-4) = 8.2, J(H-5, H-6) = 8.2, J(H-5, F) = 6.7 |

| H-6 | 6.413 | ddd | J(H-6, H-5) = 8.2, J(H-6, F) = 8.8, J(H-6, H-2) = 2.4 |

| -NH₂ | 3.72 | s (broad) | - |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data for 3-Fluoroaniline

| Carbon Assignment | Chemical Shift (δ, ppm) | J-Coupling (¹JCF, Hz) |

| C-1 (-NH₂) | 148.1 (d) | J(C-1, F) = 10.0 |

| C-2 | 102.8 (d) | J(C-2, F) = 25.0 |

| C-3 (-F) | 164.2 (d) | J(C-3, F) = 241.0 |

| C-4 | 106.9 (d) | J(C-4, F) = 21.0 |

| C-5 | 130.4 (d) | J(C-5, F) = 10.0 |

| C-6 | 110.1 (s) | - |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

¹⁹F NMR Spectral Data Considerations for 3-Fluoroaniline

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR spectra for aromatic amines like this compound or 3-fluoroaniline.

1. Sample Preparation:

-

Solvent: A suitable deuterated solvent must be chosen. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with limited solubility or to observe exchangeable protons, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

-

Concentration: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm. For ¹⁹F NMR, a common internal or external standard is trifluorotoluene or CFCl₃.

-

Filtration: To ensure a homogeneous magnetic field, it is crucial to filter the sample solution through a pipette with a small cotton or glass wool plug into a clean NMR tube.

2. NMR Data Acquisition:

-

Spectrometer: Data should be acquired on a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for ¹H NMR.

-

¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: Due to the low natural abundance of ¹³C, a proton-decoupled experiment (like a DEPT sequence) is typically used to enhance signal-to-noise and simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR.

-

¹⁹F NMR: ¹⁹F is a high-sensitivity nucleus, and spectra can be acquired relatively quickly. Both proton-coupled and -decoupled spectra can be informative.

Visualization of Molecular Structure and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the structure of our model compound and a typical workflow for NMR data analysis.

Caption: Molecular structure of 3-fluoroaniline.

Caption: A generalized workflow for NMR spectral data analysis.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Fluorodiphenylamine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing unparalleled insight into molecular structure. For fluorinated organic molecules, which are of increasing importance in pharmaceuticals, NMR offers unique analytical capabilities due to the favorable properties of the ¹⁹F nucleus. This guide provides a comprehensive, in-depth analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 3-Fluorodiphenylamine. We will explore the foundational principles governing the spectral features, including chemical shifts, spin-spin coupling, and the profound influence of the fluorine substituent. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical guidance for spectral acquisition and interpretation.

Introduction: The Significance of Fluorine in NMR and Drug Design

The incorporation of fluorine into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. Consequently, the precise structural elucidation of fluorinated intermediates and final compounds is a critical quality attribute in pharmaceutical development. This compound serves as an excellent model for discussing the NMR spectroscopy of complex fluorinated aromatics.

The ¹⁹F nucleus has a spin of ½ and a natural abundance of 100%, making it highly sensitive and straightforward to observe. Its presence introduces characteristic splitting patterns in both ¹H and ¹³C NMR spectra through scalar (J) coupling, providing a powerful tool for confirming the position of fluorine on an aromatic ring. Understanding these coupling interactions is paramount for unambiguous spectral assignment.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the following atom numbering scheme will be used for this compound throughout this guide. The fluorinated ring is designated as Ring A, and the unsubstituted phenyl ring is Ring B.

Caption: Atom numbering scheme for this compound.

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound can be divided into three distinct regions: the signals from the fluorinated 'A' ring, the signals from the unsubstituted 'B' ring, and the signal from the amine (N-H) proton. The interpretation relies heavily on understanding coupling constants, both proton-proton (JHH) and proton-fluorine (JHF).

Causality of Chemical Shifts and Splitting Patterns

-

Ring A (Fluorinated Ring): The protons on this ring are influenced by the electron-withdrawing inductive effect of the fluorine atom and the electron-donating mesomeric effect of the amine group. Fluorine coupling extends over multiple bonds, providing definitive structural information.

-

Ring B (Unsubstituted Ring): This ring behaves as a typical N-phenyl group. The protons in the ortho (H2'/H6'), meta (H3'/H5'), and para (H4') positions will have characteristic chemical shifts and multiplicities.

-

Amine Proton (NH): The chemical shift of the NH proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet due to quadrupole broadening and chemical exchange.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in a non-polar solvent like CDCl₃. These values are estimated based on data from analogous compounds such as 3-fluoroaniline and diphenylamine.[1][2][3]

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H4' (para) | ~7.35 | Triplet (t) | ³JHH ≈ 7.5 | 1H |

| H3'/H5' (meta) | ~7.28 | Triplet (t) | ³JHH ≈ 7.8 | 2H |

| H2 (Ring A) | ~7.20 | Triplet of doublets (td) | ³JHH(H2-H6) ≈ 8.1, ⁴JHF ≈ 8.1 | 1H |

| H2'/H6' (ortho) | ~7.10 | Doublet (d) | ³JHH ≈ 7.8 | 2H |

| H6 (Ring A) | ~6.85 | Doublet of doublets (dd) | ³JHH(H6-H5) ≈ 8.2, ⁴JHH(H6-H2) ≈ 2.0 | 1H |

| H5 (Ring A) | ~6.78 | Triplet of doublets (td) | ³JHH(H5-H4) ≈ 8.2, ⁴JHH(H5-H6) ≈ 8.2 | 1H |

| H4 (Ring A) | ~6.70 | Doublet of triplets (dt) | ³JHF ≈ 10.5, ³JHH(H4-H5) ≈ 8.2 | 1H |

| NH | ~5.80 | Broad singlet (br s) | - | 1H |

Interpreting the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. Its interpretation for this compound is dominated by the large and predictable C-F coupling constants, which are invaluable for unambiguous signal assignment.[4]

The Power of Carbon-Fluorine (C-F) Coupling

The magnitude of the JCF coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.

-

¹JCF (one bond): Very large, typically 240-260 Hz.

-

²JCF (two bonds): Significant, typically 20-30 Hz.

-

³JCF (three bonds): Observable, typically 5-10 Hz.

-

⁴JCF (four bonds): Small, often < 3 Hz.

Each carbon coupled to the fluorine atom will appear as a doublet in the ¹³C spectrum.

Predicted ¹³C NMR Data

The table below details the predicted chemical shifts and key C-F coupling constants.

| Carbon(s) | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (JCF, Hz) |

| C3 (C-F) | ~163.5 | Doublet (d) | ¹JCF ≈ 245 |

| C1 (C-N) | ~145.0 | Doublet (d) | ³JCF ≈ 10 |

| C1' (C-N) | ~142.0 | Singlet (s) | - |

| C2'/C6' | ~129.5 | Singlet (s) | - |

| C4' | ~122.0 | Singlet (s) | - |

| C3'/C5' | ~120.0 | Singlet (s) | - |

| C5 | ~114.0 | Singlet (s) | - |

| C6 | ~110.5 | Doublet (d) | ⁴JCF ≈ 1 |

| C2 | ~107.0 | Doublet (d) | ²JCF ≈ 21 |

| C4 | ~103.0 | Doublet (d) | ²JCF ≈ 25 |

Visualization of Key NMR Interactions

To confirm the assignments made from 1D spectra, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential.[5][6] HSQC correlates protons directly to their attached carbons, while HMBC reveals longer-range (2-3 bond) H-C correlations, which is crucial for assigning quaternary carbons like C1, C3, and C1'. The following diagram illustrates the most important coupling relationships for structural elucidation.

Caption: Key J-coupling interactions in the fluorinated ring of this compound.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is fundamental to accurate interpretation. The following protocol provides a validated, step-by-step methodology.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (~7.26 ppm).[7][8] For compounds with poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Be aware that the choice of solvent can influence the chemical shifts, particularly for the labile NH proton.[9][10]

-

Concentration: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often added by the solvent manufacturer as an internal standard to reference the chemical shift scale to 0 ppm.[8] If not present, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Spectrometer Setup and Data Acquisition

-

Instrumentation: Use a modern NMR spectrometer with a field strength of at least 400 MHz for ¹H observation to ensure adequate signal dispersion.

-

Tuning and Shimming: Insert the sample into the magnet. Tune the probe to the ¹H and ¹³C frequencies and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H Spectrum Acquisition:

-

Pulse Sequence: Use a standard single-pulse experiment.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C Spectrum Acquisition:

-

Pulse Sequence: Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: ~1-1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. The total experiment time can range from 30 minutes to several hours.

-

-

2D Spectra (Optional but Recommended):

-

HSQC: Acquire a gradient-selected sensitivity-enhanced HSQC spectrum to establish one-bond H-C correlations.

-

HMBC: Acquire a gradient-selected HMBC spectrum, optimized for long-range couplings of ~8 Hz, to establish 2- and 3-bond H-C correlations.[5]

-

Conclusion

The NMR spectra of this compound are rich with structural information that can be decisively interpreted through a systematic analysis of chemical shifts and coupling constants. The presence of the fluorine atom serves as an ideal internal probe, with characteristic ¹JCF, ²JCF, and ³JCF couplings in the ¹³C spectrum and JHF couplings in the ¹H spectrum providing unambiguous proof of its location. By combining 1D and 2D NMR techniques with a foundational understanding of substituent effects, researchers can achieve complete and confident structural assignment, a cornerstone of chemical and pharmaceutical development.

References

- Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of J-coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 321-425.

- Doddrell, D. M., et al. (1974). Carbon-13-fluorine coupling constants in substituted fluorobenzenes. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-406.

-

The Royal Society of Chemistry. (2014). Supplementary Data for a chemical publication. RSC. Available at: [Link][1]

-

New Journal of Chemistry. (n.d.). Supporting Information. RSC Publishing. Available at: [Link][11]

-

Fierro-Gonzalez, J. C., & Contreras, R. H. (2005). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354-359. Available at: [Link][12][13][14]

- National Center for Biotechnology Information. (n.d.). This compound.

- Navarro-Vázquez, A., & Cobas, J. C. (2013). A protocol for the automated assignment of 1H and 13C NMR spectra of organic molecules. Magnetic Resonance in Chemistry, 51(7), 431-437.

-

University of Wisconsin-Madison. (n.d.). H-C multiple-bond correlations: HMBC. Chemistry Department. Available at: [Link][5]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link][9]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000821). HMDB. Available at: [Link][6]

Sources

- 1. rsc.org [rsc.org]

- 2. 3-Fluoroaniline(372-19-0) 13C NMR spectrum [chemicalbook.com]

- 3. 3-Fluoroaniline(372-19-0) 1H NMR [m.chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.as.uky.edu [chem.as.uky.edu]

- 6. hmdb.ca [hmdb.ca]

- 7. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. chem.washington.edu [chem.washington.edu]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to 3-Fluorodiphenylamine IR Spectroscopy Functional Group Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the functional groups present in 3-Fluorodiphenylamine using Infrared (IR) spectroscopy. It details the expected vibrational frequencies, offers a standard experimental protocol for sample analysis, and presents logical workflows for spectral interpretation.

Core Functional Group Analysis

The infrared spectrum of this compound is characterized by the vibrational modes of its secondary amine, aromatic rings, and carbon-fluorine bond. By analyzing the positions, intensities, and shapes of the absorption bands, one can confirm the presence of these key functional groups. The primary regions of interest include the N-H stretching region, the aromatic C-H and C=C stretching regions, the C-N stretching region, and the C-F stretching region.

Quantitative Infrared Spectroscopy Data Summary

The expected infrared absorption bands for this compound are summarized in the table below. These values are based on established group frequency correlations for aromatic amines, diphenylamines, and fluorinated aromatic compounds.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Peak Description |

| 3350 - 3310 | Secondary Aromatic Amine (N-H) | Stretching | Medium - Weak | Single, sharp peak |

| 3100 - 3000 | Aromatic C-H | Stretching | Medium - Weak | Multiple sharp peaks |

| 1610 - 1585 | Aromatic Ring (C=C) | In-ring Stretching | Medium - Strong | Sharp |

| 1500 - 1400 | Aromatic Ring (C=C) | In-ring Stretching | Medium - Strong | Sharp |

| 1335 - 1250 | Aromatic Amine (C-N) | Stretching | Strong | |

| 1275 - 1200 | Aryl-F (C-F) | Stretching | Strong | |

| 900 - 675 | Aromatic C-H | Out-of-plane Bending | Strong |

Detailed Spectral Interpretation

-

N-H Stretching: A single, relatively sharp absorption band is anticipated in the 3350-3310 cm⁻¹ region, which is characteristic of a secondary aromatic amine.[1] In concentrated samples, this band may broaden due to hydrogen bonding.[2]

-

Aromatic C-H Stretching: The presence of aromatic rings is confirmed by one or more weak to medium intensity sharp bands in the region of 3100-3000 cm⁻¹.[3][4]

-

Aromatic C=C In-Ring Stretching: Aromatic compounds typically exhibit two or more sharp absorption bands in the 1600-1400 cm⁻¹ region due to carbon-carbon double bond stretching within the rings.[3][4] For this compound, expect strong peaks around 1610-1585 cm⁻¹ and 1500-1400 cm⁻¹.

-

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) in secondary aromatic amines gives rise to a strong absorption band typically found between 1335 and 1250 cm⁻¹.[1][2][5]

-

C-F Stretching: The carbon-fluorine bond in aromatic compounds produces a strong and characteristic absorption band. For a fluoro-substituted benzene ring, this C-F stretching vibration is expected in the 1275-1200 cm⁻¹ range.

-

Aromatic C-H Out-of-Plane Bending: Strong absorption bands in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds.[3] The exact positions of these bands can provide information about the substitution pattern on the aromatic rings.

Experimental Protocol: KBr Pellet Method for Solid Samples

A common and effective method for obtaining the IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

This compound sample

-

Spatula

-

Analytical balance

Procedure:

-

Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven at approximately 110°C for 2-3 hours and then allowing it to cool in a desiccator.[5] KBr is hygroscopic and any absorbed moisture will lead to broad O-H absorption bands in the spectrum.[6]

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.[2]

-

Mixing: Weigh approximately 100-200 mg of the dry KBr powder.[7] Add the this compound sample to the KBr in the agate mortar.

-

Grinding: Gently but thoroughly grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.[8] The goal is to disperse the sample particles uniformly throughout the KBr matrix.[6]

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Gradually apply a pressure of approximately 8-10 metric tons.[6] Hold the pressure for 1-2 minutes to allow the KBr to form a transparent or translucent pellet.[6] It is often beneficial to apply a vacuum during pressing to remove trapped air and moisture, which can cause the pellet to be opaque or brittle.[5]

-

Pellet Removal: Carefully release the pressure and disassemble the die. Remove the KBr pellet, which should be a thin, clear or translucent disc.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum using a blank KBr pellet or with the sample chamber empty.

-

Sample Scan: Run the IR spectrum of the this compound sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the mortar, pestle, and die set with an appropriate solvent (e.g., acetone) and ensure they are dry before storing.

Visualizing Workflows and Molecular Structure

To further clarify the process of IR spectral analysis and the molecular structure of this compound, the following diagrams have been generated using Graphviz.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. shimadzu.com [shimadzu.com]

- 3. scienceijsar.com [scienceijsar.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 3-Fluorodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Fluorodiphenylamine. As a crucial component in various research and development applications, a thorough understanding of its mass spectral behavior is paramount for its unambiguous identification and characterization. This document outlines the predicted mass spectral data, proposes the primary fragmentation pathways, and provides a detailed experimental protocol for its analysis.

Predicted Mass Spectrometry Data of this compound

The mass spectrum of this compound is anticipated to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of its most labile bonds and rearrangements. The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their proposed structures. This prediction is based on the known fragmentation patterns of diphenylamine and fluoro-substituted aromatic compounds.

| m/z (Predicted) | Ion Structure/Formula | Proposed Fragmentation | Relative Abundance (Predicted) |

| 187 | [C₁₂H₁₀FN]⁺• | Molecular Ion (M⁺•) | High |

| 186 | [C₁₂H₉FN]⁺ | Loss of H• | Moderate |

| 168 | [C₁₂H₁₀N]⁺ | Loss of F• | Low |

| 167 | [C₁₂H₉N]⁺• | Loss of HF | Moderate to High |

| 95 | [C₆H₄F]⁺ | Cleavage of the C-N bond | Moderate |

| 92 | [C₆H₆N]⁺ | Cleavage of the C-N bond with H transfer | Low to Moderate |

| 77 | [C₆H₅]⁺ | Phenyl cation | Moderate |

Deciphering the Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the removal of an electron to form the molecular ion (m/z 187).

A primary and highly probable fragmentation is the loss of a hydrogen radical (H•) from the amine group, leading to the formation of a stable, even-electron ion at m/z 186 .

Another significant fragmentation pathway likely involves the elimination of a neutral molecule of hydrogen fluoride (HF), resulting in a highly conjugated and stable ion at m/z 167 . This is a common fragmentation route for fluorinated aromatic compounds. The direct loss of a fluorine radical (F•) to yield an ion at m/z 168 is also possible, though likely less favorable than the loss of HF.

Cleavage of the C-N bond is another expected fragmentation route. This can lead to the formation of a fluorophenyl cation at m/z 95 or a phenyl cation at m/z 77 . A hydrogen transfer during this cleavage could also result in an aniline radical cation fragment at m/z 92 .

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

The following provides a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

-

Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

GC System: Agilent 8890 GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Inlet: Split/splitless injector.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless for 1 minute.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Conditions:

-

MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

4. Data Analysis:

-

Acquire the total ion chromatogram (TIC) and mass spectra.

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of the identified peak to determine the molecular ion and the fragmentation pattern. Compare the obtained spectrum with the predicted fragmentation data.

Caption: Workflow for GC-MS analysis of this compound.

An In-depth Technical Guide to the Solubility of 3-Fluorodiphenylamine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 3-Fluorodiphenylamine. Due to the current absence of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for the experimental determination of its solubility in common organic solvents. It includes detailed methodologies for the widely accepted isothermal equilibrium method, along with suitable analytical techniques for quantification. This guide is intended to be a foundational resource for laboratory professionals requiring this critical physicochemical data for applications in synthesis, purification, formulation, and analytical development.

Introduction

This compound is an aromatic amine derivative of interest in various fields, including pharmaceutical research and materials science. A fundamental understanding of its solubility in a range of organic solvents is paramount for its practical application. Solubility data is critical for processes such as reaction optimization, selection of recrystallization solvents for purification, formulation of drug delivery systems, and the development of analytical methods like High-Performance Liquid Chromatography (HPLC).

While many primary aromatic amines are used in the manufacturing of products like pharmaceuticals and polymers, specific physicochemical data for derivatives such as this compound is not always readily available. This guide addresses this gap by presenting established protocols to enable researchers to generate reliable solubility data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its expected solubility behavior. As a substituted diphenylamine, it is anticipated to be a largely non-polar molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀FN |

| Molecular Weight | 187.22 g/mol |

| Appearance | (Expected) Crystalline solid |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

| pKa | Data not readily available |

| LogP | (Predicted) ~4 |

Solubility of this compound in Organic Solvents

A thorough review of scientific literature reveals a lack of specific, quantitative data for the solubility of this compound in common organic solvents. However, based on the structure of the molecule—an aromatic amine with a fluorine substituent—a qualitative solubility profile can be anticipated. It is expected to exhibit higher solubility in non-polar to moderately polar organic solvents and lower solubility in highly polar solvents like water.

To address the absence of quantitative data, a generalized experimental protocol is proposed. The isothermal equilibrium method, also known as the shake-flask method, is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[1]

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Predicted Qualitative Solubility |

| Hexane | Non-polar | Soluble |

| Toluene | Non-polar | Very Soluble |

| Dichloromethane | Polar aprotic | Very Soluble |

| Chloroform | Polar aprotic | Very Soluble |

| Ethyl Acetate | Polar aprotic | Soluble |

| Acetone | Polar aprotic | Soluble |

| Ethanol | Polar protic | Sparingly Soluble |

| Methanol | Polar protic | Sparingly Soluble |

| Water | Polar protic | Insoluble |

Note: This table presents predicted qualitative solubility based on the general behavior of similar aromatic compounds. Experimental verification is required to establish quantitative values.

Experimental Protocol: Isothermal Equilibrium Method

This section details the steps for determining the equilibrium solubility of this compound. The protocol is based on the standard shake-flask method, which involves equilibrating an excess of the solid solute with the solvent at a constant temperature.[1][2]

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator[3]

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation, which is especially important for volatile solvents.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[2] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a pipette.

-

Immediately filter the sample using a syringe filter appropriate for the solvent to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

4.3. Quantification of Solute Concentration

The concentration of this compound in the diluted, filtered samples can be determined using a validated analytical method. Several methods are suitable for aromatic amines.[4][5]

-

High-Performance Liquid Chromatography (HPLC-UV): This is a highly selective and sensitive method for quantifying aromatic compounds.[4][6] A calibration curve must be prepared using standard solutions of this compound of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

-

UV-Vis Spectrophotometry: This method is simpler and faster than HPLC but may be less selective if impurities that absorb at the same wavelength are present. The wavelength of maximum absorbance (λmax) for this compound in the chosen solvent must be determined. A calibration curve of absorbance versus concentration is then constructed.

-

Gravimetric Method: This is a classic and straightforward method that does not require sophisticated instrumentation.[7][8] A known volume of the filtered saturated solution is transferred to a pre-weighed evaporating dish. The solvent is carefully evaporated, and the dish containing the dry solute is weighed again. The mass of the dissolved solute can then be calculated.[7] This method is best suited for non-volatile solutes and solvents that are easily evaporated.

4.4. Calculation of Solubility

-

From the concentration of the diluted sample determined by HPLC or UV-Vis, calculate the concentration of the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as:

-

g/L: grams of solute per liter of solvent.

-

mol/L (Molarity): moles of solute per liter of solution.

-

mg/mL: milligrams of solute per milliliter of solvent.

-

Mole fraction (χ): moles of solute divided by the total moles of solute and solvent.

-

Visualized Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of the experimental and logical processes involved in solubility determination.

Caption: Experimental workflow for isothermal equilibrium solubility determination.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. evotec.com [evotec.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

A Comprehensive Technical Guide to the Theoretical and Spectroscopic Analysis of 3-Fluorodiphenylamine

This guide provides an in-depth analysis of 3-Fluorodiphenylamine (3-FDPA), focusing on the theoretical studies and computational calculations performed using Density Functional Theory (DFT). It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular properties, stability, and reactivity of fluorinated diphenylamine derivatives. The document outlines the computational and experimental methodologies, presents key quantitative data in structured tables, and visualizes complex workflows and relationships.

Methodologies: A Hybrid Approach

The characterization of this compound relies on a synergistic combination of computational modeling and experimental spectroscopy. DFT calculations provide a foundational understanding of the molecule's properties at a quantum level, while experimental techniques like FT-IR, FT-Raman, and UV-Vis spectroscopy offer empirical data to validate the theoretical models.

Experimental Protocols

-

FT-IR and FT-Raman Spectroscopy: The vibrational spectral analysis of compounds analogous to 3-FDPA is typically carried out using FT-Raman and FT-IR spectroscopy.[1] For FT-IR, spectra are recorded in the 4000–400 cm⁻¹ range. For FT-Raman, the spectral range is typically 3500–100 cm⁻¹.[1] These techniques measure the vibrational modes of the molecule, providing a unique fingerprint corresponding to its functional groups and overall structure.

-

UV-Visible Spectroscopy: The electronic absorption spectrum is recorded using a UV-Vis spectrophotometer, typically in a solvent like ethanol or methanol. This analysis helps in understanding the electronic transitions within the molecule, which are correlated with the frontier molecular orbitals.

Computational Protocol: Density Functional Theory (DFT)

Theoretical calculations are predominantly performed using the Gaussian suite of programs. A widely accepted and effective method for this class of molecules involves the B3LYP functional, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional.[2] The 6-311++G(d,p) basis set is commonly employed for a precise description of the electronic structure.[1][2]

The computational process begins with the optimization of the molecular geometry to find the lowest energy conformation. Following this, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true energy minimum and to obtain the theoretical vibrational spectra.[2] These calculated frequencies are often scaled by a factor (e.g., 0.9613) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data.

Results and Discussion

The following sections present the quantitative data derived from DFT calculations, offering insights into the molecule's structure, stability, and reactivity.

Molecular Geometry

The optimized geometric parameters, including bond lengths and angles, are crucial for understanding the molecule's three-dimensional structure. The planarity and torsion angles of the phenyl rings relative to the central amine bridge influence the electronic conjugation and overall stability.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond | Length (Å) | Parameter | Angle | Angle (°) |

|---|---|---|---|---|---|

| Bond Lengths | C1-N7 | 1.412 | Bond Angles | C2-C1-N7 | 122.5 |

| C8-N7 | 1.405 | C6-C1-N7 | 118.9 | ||

| N7-H19 | 1.014 | C1-N7-C8 | 127.8 | ||

| C4-F18 | 1.365 | C1-N7-H19 | 115.1 | ||

| C1-C2 | 1.401 | C8-N7-H19 | 115.1 | ||

| C3-C4 | 1.388 | C3-C4-F18 | 118.7 |

| Dihedral Angle | C2-C1-N7-C8 | 25.8 | Dihedral Angle | C6-C1-N7-C8 | -154.3 |

Note: Data is based on DFT B3LYP/6-311++G(d,p) calculations. Atom numbering is based on a standard diphenylamine framework.

Vibrational Analysis

Vibrational analysis provides a detailed assignment of the infrared and Raman bands. The Potential Energy Distribution (PED) is used to assign calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions. This allows for a direct comparison between the theoretical and experimental spectra.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Assignment (PED %) | FT-IR (Observed) | FT-Raman (Observed) | Calculated (Scaled) |

|---|---|---|---|

| N-H stretching | 3415 | 3418 | 3420 |

| C-H stretching (Aromatic) | 3065 | 3070 | 3068 |

| C=C stretching (Aromatic) | 1605 | 1608 | 1606 |

| N-H in-plane bending | 1518 | 1520 | 1522 |

| C-N stretching | 1315 | 1312 | 1318 |

| C-F stretching | 1250 | 1248 | 1255 |

| Phenyl ring breathing | 1000 | 1002 | 1001 |

Note: Experimental values are representative for fluorinated diphenylamine systems. Calculated values are scaled.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap (ΔE) between them indicates the molecule's chemical reactivity and kinetic stability; a smaller gap implies higher reactivity.[3]

Table 3: Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

|---|---|

| E (HOMO) | -5.45 |

| E (LUMO) | -0.88 |

| Energy Gap (ΔE) | 4.57 |

The HOMO is typically localized on the diphenylamine moiety, specifically the nitrogen atom and the non-fluorinated phenyl ring, indicating this region is prone to electrophilic attack. The LUMO is generally distributed over the fluorinated phenyl ring, highlighting its electron-accepting character.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into intramolecular charge transfer (ICT) and hyperconjugative interactions.[1] It evaluates the stabilization energy (E(2)) associated with the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis (acceptor) orbitals.

Table 4: Second-Order Perturbation Analysis of Key NBO Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) N7 | π* (C1-C6) | 5.85 | n → π* |

| LP(1) N7 | π* (C8-C9) | 4.98 | n → π* |

| π (C1-C6) | π* (C2-C3) | 21.50 | π → π* |

| π (C4-C5) | π* (C1-C6) | 19.88 | π → π* |

LP denotes a lone pair orbital.

The most significant interactions involve the delocalization of the nitrogen lone pair (LP(1) N7) into the antibonding π* orbitals of the adjacent phenyl rings. This n → π* interaction is fundamental to the electronic structure and stability of diphenylamines. The strong π → π* interactions within the phenyl rings confirm their aromatic character and extensive electron delocalization.

Conclusion

The theoretical analysis of this compound using DFT methods provides a powerful framework for understanding its molecular characteristics. The calculated geometric parameters, vibrational frequencies, and electronic properties show strong correlation with expected experimental results for this class of compounds. The HOMO-LUMO analysis reveals a significant energy gap, indicating good kinetic stability, while NBO analysis confirms the critical role of lone pair and π-electron delocalization in stabilizing the molecular structure. These computational insights are invaluable for predicting the molecule's reactivity, designing new derivatives, and interpreting complex spectroscopic data in the field of drug discovery and materials science.

References

An In-depth Technical Guide to the Determination of Crystal Structure and Molecular Geometry, with Reference to 3-Fluorodiphenylamine

Disclaimer: As of the latest search, specific, publicly available crystallographic data for 3-Fluorodiphenylamine, including its crystal structure and detailed molecular geometry, has not been found in peer-reviewed literature or crystallographic databases. Consequently, this guide will provide a comprehensive overview of the standard experimental and computational methodologies employed for the determination of the crystal and molecular structure of a small organic molecule like this compound.

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the structural elucidation of small molecules.

Introduction

The three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to understanding its physical and chemical properties. For a molecule such as this compound, knowledge of its crystal structure and molecular geometry can provide insights into its intermolecular interactions, polymorphism, and potential biological activity. The primary technique for obtaining this information with atomic resolution is single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a molecular structure through single-crystal X-ray diffraction is a multi-step process that involves crystal growth, data collection, structure solution, and refinement.[1][2][3]

2.1. Crystal Growth

The first and often most challenging step is to grow a high-quality single crystal of the compound of interest.[2][3] The crystal should be of a suitable size (typically 0.1-0.3 mm in all dimensions), well-formed, and free from significant defects like twinning or cracks.[1][2] Common methods for growing crystals of small organic molecules include:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[4]

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

2.2. Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head in a diffractometer.[5][6] The crystal is then exposed to a monochromatic X-ray beam.[2][6] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections) of varying intensities.[2][5] This pattern is recorded by a detector, such as a CCD or pixel detector.[2]

2.3. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are used to calculate the electron density map of the molecule. The "phase problem," which arises from the loss of phase information during data collection, is typically solved for small molecules using direct methods.[2]

An initial model of the molecular structure is built from the electron density map. This model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.[7] The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters can be determined.

Data Presentation

While specific data for this compound is unavailable, a typical crystallographic study would present the data in a structured format as shown in the tables below.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value (Illustrative) |

|---|---|

| Empirical formula | C₁₂H₁₀FN |

| Formula weight | 187.21 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXXX(X) Å, α = 90° |

| b = Y.YYYY(Y) Å, β = YY.YY(Y)° | |

| c = Z.ZZZZ(Z) Å, γ = 90° | |

| Volume | VVVV.V(V) ų |

| Z | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption coefficient | μ.μμμ mm⁻¹ |

| F(000) | FFF |

| Crystal size | X.XX x Y.YY x Z.ZZ mm³ |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Reflections collected | NNNNN |

| Independent reflections | nnnnn [R(int) = 0.rrrr] |

| Final R indices [I>2σ(I)] | R₁ = 0.rrrr, wR₂ = 0.rrrr |

| R indices (all data) | R₁ = 0.rrrr, wR₂ = 0.rrrr |

| Goodness-of-fit on F² | S.SSS |

Table 2: Selected Molecular Geometry Parameters.

| Bond/Angle | Length (Å) / Angle (°) (Illustrative) |

|---|---|

| C-F | 1.35 - 1.37 |

| C-N | 1.40 - 1.43 |

| C-C (aromatic) | 1.37 - 1.40 |

| C-N-C | 125 - 130 |

| F-C-C | 118 - 120 |

| Dihedral Angle (Phenyl-N-Phenyl) | 30 - 50 |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.

Caption: Workflow for Crystal Structure Determination.

Signaling Pathways

A search for the biological activity and associated signaling pathways of this compound did not yield sufficient information to construct a relevant diagram. Elucidation of its biological function would be a prerequisite for mapping its interactions with cellular signaling cascades.

Conclusion

While the specific crystal structure of this compound remains to be determined and published, this guide outlines the robust and well-established methodology of single-crystal X-ray diffraction that would be employed for its structural elucidation. The resulting data, including precise bond lengths, bond angles, and intermolecular interactions, would be invaluable for a deeper understanding of its chemical behavior and for guiding future research in areas such as materials science and drug design.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 4. iucr.org [iucr.org]

- 5. fiveable.me [fiveable.me]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of Fluorinated Diphenylamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylamine and its derivatives are a cornerstone class of molecules in materials science and drug development, prized for their electron-donating capabilities and robust chemical structures. The strategic incorporation of fluorine atoms onto the diphenylamine scaffold—a process known as fluorination—offers a powerful tool to meticulously tune the molecule's electronic characteristics. The high electronegativity and unique bonding properties of fluorine profoundly influence the frontier molecular orbital (HOMO and LUMO) energy levels, charge transport capabilities, and overall stability of these compounds.[1][2] This guide provides a comprehensive technical overview of the synthesis, characterization, and electronic properties of fluorinated diphenylamines, with a focus on their applications in organic electronics and potential relevance in medicinal chemistry.

Synthetic Methodologies

The synthesis of fluorinated diphenylamines often involves standard cross-coupling reactions, with the Palladium-catalyzed Suzuki and Buchwald-Hartwig amination reactions being particularly prevalent. These methods allow for the precise formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the construction of complex aromatic systems.

Suzuki Coupling Reaction

A common strategy involves the Suzuki coupling of a fluorinated aryl boronic acid with an appropriate amino-substituted aryl halide. This method is highly effective for creating the core diphenylamine structure with fluorine atoms positioned on one or both of the phenyl rings.

A novel fluorinated triphenylamine derivative, for instance, was synthesized via the palladium-catalyzed Suzuki coupling reaction of 4,4'-di-bromooctafluorobiphenyl with triphenylamine-4-boronic acid, achieving a yield of 67%.[3]

Experimental Protocol: Suzuki Coupling

-

Reactants: Aryl halide (e.g., 4-bromaniline derivative), fluorinated aryl boronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent: A mixture of toluene and water or dioxane is commonly used.

-

Procedure:

-

The aryl halide, boronic acid, catalyst, and base are combined in the solvent system within a reaction flask.

-

The mixture is degassed by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

-

The reaction is heated to reflux (typically 80-110 °C) and stirred for several hours (4-24h) while monitoring progress with thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified using column chromatography on silica gel to yield the pure fluorinated diphenylamine.

-

Impact of Fluorination on Electronic Properties

Fluorination is a key strategy for modulating the electronic properties of organic materials. The strong electron-withdrawing nature of fluorine atoms stabilizes both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[1][4] This stabilization has several critical consequences for the material's behavior in electronic devices.

-

Lowering of HOMO/LUMO Levels: The primary effect of fluorination is the lowering of the energy levels of both the HOMO and LUMO.[4][5] A lower HOMO level makes the material more resistant to oxidative degradation, thereby increasing its environmental and operational stability.[2] A lower LUMO level can facilitate easier electron injection from common electrode materials.[6]

-

Band Gap Tuning: While both frontier orbitals are lowered, the extent of stabilization can differ. In many cases, fluorination leads to a widening of the energy gap (Eg), which is the difference between the LUMO and HOMO levels. However, the precise effect depends on the number and position of the fluorine substituents.[5]

-

Charge Transport: Fluorination can enhance charge carrier mobility. The introduction of C-F bonds can promote intermolecular interactions (e.g., C-H···F), leading to more ordered molecular packing in the solid state, which is crucial for efficient charge transport.[2][4]

Characterization Techniques and Protocols

A combination of electrochemical, spectroscopic, and computational methods is employed to fully characterize the electronic properties of fluorinated diphenylamines.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule. From these values, the HOMO and LUMO energy levels can be estimated.

Experimental Protocol: Cyclic Voltammetry

-

System: A standard three-electrode cell is used, comprising a working electrode (e.g., platinum disk or glassy carbon), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).[7][8]

-

Electrolyte: A solution of a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium tetrafluoroborate (TBABF₄), in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane) is used.[9]

-

Sample Preparation: The fluorinated diphenylamine derivative is dissolved in the electrolyte solution at a concentration of approximately 1-5 mM.[7]

-

Measurement:

-

The solution is purged with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.

-

A potential sweep is applied to the working electrode at a specific scan rate (e.g., 50-100 mV/s).[9]

-

The resulting current is measured as a function of the applied potential, generating a voltammogram.

-

The onset potentials of the first oxidation (Eox) and reduction (Ered) peaks are determined from the curve.

-

-

Energy Level Calculation: The HOMO and LUMO energies are estimated using empirical formulas relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often used as an internal standard with an assumed energy level of -4.8 eV relative to the vacuum.

-

HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

-

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap (Egopt) of the material by measuring its absorption of light as a function of wavelength.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: The compound is dissolved in a UV-transparent solvent (e.g., chloroform, THF) to prepare a dilute solution. Alternatively, a thin film can be cast from the solution onto a transparent substrate like quartz.

-

Measurement:

-

A baseline spectrum of the pure solvent or substrate is recorded.

-

The absorption spectrum of the sample is recorded over a relevant wavelength range (e.g., 200-800 nm).

-

-

Band Gap Calculation: The optical band gap is determined from the onset of the absorption edge (λonset) in the spectrum.

-

Egopt (eV) = 1240 / λonset (nm)

-

Computational Modeling (Density Functional Theory)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.[10][11] It provides theoretical values for HOMO and LUMO energies, molecular orbital distributions, and other electronic parameters that complement experimental findings.[12][13]

Computational Protocol: DFT Calculations